N-(5-chloro-2-methylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core substituted with a 5-chloro-2-methylphenyl group and a 1H-pyrazol-1-yl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 3-cyanopyridine with ammonia under high temperature and pressure.
Substitution with 5-chloro-2-methylphenyl Group: The nicotinamide core is then subjected to a Friedel-Crafts acylation reaction with 5-chloro-2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the 1H-pyrazol-1-yl Group: The final step involves the reaction of the intermediate product with 1H-pyrazole under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide
- N-(5-chloro-2-methylphenyl)-6-(1H-triazol-1-yl)nicotinamide
- N-(5-chloro-2-methylphenyl)-6-(1H-tetrazol-1-yl)nicotinamide
Uniqueness
N-(5-chloro-2-methylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is unique due to the presence of the 1H-pyrazol-1-yl group, which imparts distinct electronic and steric properties compared to similar compounds with different heterocyclic substituents. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C16H13ClN4O |
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Molecular Weight |
312.75 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H13ClN4O/c1-11-3-5-13(17)9-14(11)20-16(22)12-4-6-15(18-10-12)21-8-2-7-19-21/h2-10H,1H3,(H,20,22) |
InChI Key |
MJBUPJBAQROOCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Origin of Product |
United States |
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